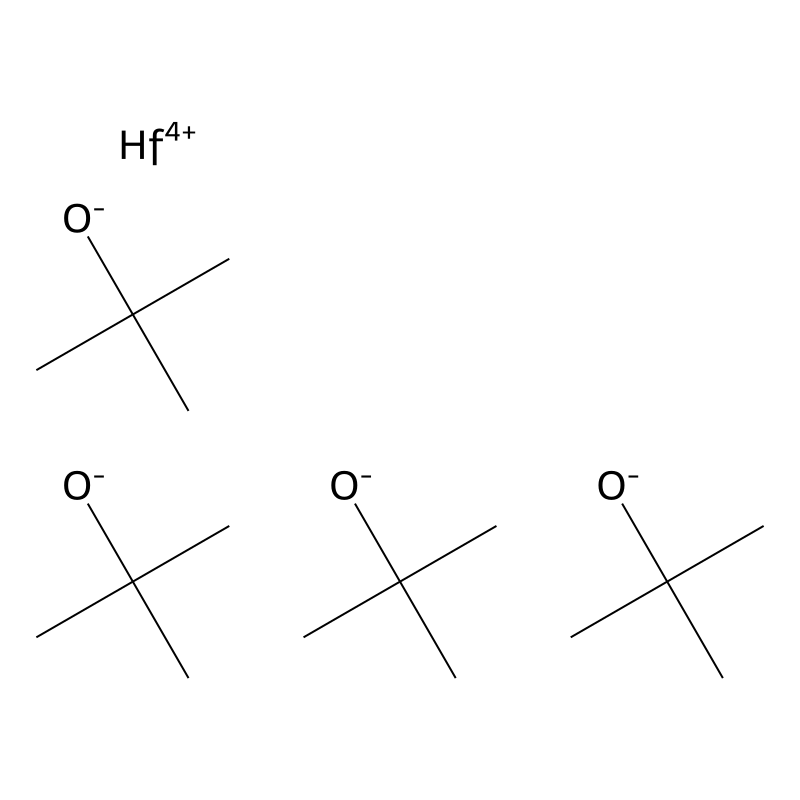

Hafnium tert-butoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Thin Film Deposition Precursor

One of the most significant applications of Hafnium Tert-Butoxide lies in thin film deposition techniques. Its volatility and reactivity make it an ideal precursor for the formation of Hafnium Oxide (HfO2) thin films through Chemical Vapor Deposition (CVD) []. HfO2 thin films possess excellent insulating properties and high dielectric constants, making them crucial components in advanced electronic devices such as transistors and capacitors [, ]. Research explores utilizing Hafnium Tert-Butoxide for depositing HfO2 films with desired properties for next-generation microelectronics [].

Precursor for Hafnium-Based Nanomaterials

Hafnium Tert-Butoxide serves as a versatile precursor for synthesizing Hafnium-based nanomaterials with diverse morphologies and functionalities. Researchers employ it in wet chemical methods like sol-gel processing to create Hafnium Oxide nanoparticles, nanotubes, and nanowires []. These nanomaterials hold promise for applications in catalysis, energy storage, and biomedicine due to their high surface area and unique properties [].

Hafnium tert-butoxide is an organometallic compound with the chemical formula , where "OtBu" represents the tert-butoxide group. This compound features a central hafnium atom coordinated to four bulky tert-butoxide ligands. Hafnium tert-butoxide is known for its role as a precursor in various chemical processes, especially in the synthesis of hafnium oxide thin films and other hafnium-based materials. Its structure is characterized by a tetrahedral geometry around the hafnium atom, which is influenced by the steric bulk of the tert-butoxide ligands .

In addition to hydrolysis, hafnium tert-butoxide can also undergo thermal decomposition, resulting in hafnium oxide at elevated temperatures. The thermal stability and reactivity of this compound make it suitable for applications in thin film deposition techniques such as atomic layer deposition .

Hafnium tert-butoxide can be synthesized through several methods, including:

- Reaction with Hafnium Tetrachloride: A common method involves reacting hafnium tetrachloride with potassium tert-butoxide in a non-polar solvent like n-hexane. The reaction typically occurs under inert conditions and at controlled temperatures:

- Direct Hydrolysis: Another method involves hydrolyzing hafnium alkoxides in alcohol solutions, which can also yield hafnium oxide as a byproduct .

Hafnium tert-butoxide is primarily used as a precursor for:

- Thin Film Deposition: It is widely utilized in atomic layer deposition processes to create thin films of hafnium oxide, which are important for applications in microelectronics and optics.

- Catalysis: Hafnium tert-butoxide can serve as a catalyst or catalyst precursor in various organic synthesis reactions due to its ability to form stable complexes with other reagents .

Interaction studies involving hafnium tert-butoxide often focus on its adsorption behavior on surfaces during thin film deposition. Research indicates that the large size of the tert-butoxide ligands influences its physisorption characteristics on hydroxylated surfaces, affecting the efficiency of film formation. The interaction energy and bond formation during these processes are critical for optimizing deposition techniques .

Hafnium tert-butoxide belongs to a class of metal alkoxides that includes other similar compounds such as zirconium tert-butoxide and titanium tert-butoxide. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Hafnium Tert-Butoxide | Large steric hindrance from tert-butyl groups; used primarily for hafnium oxide films. | |

| Zirconium Tert-Butoxide | Similar structure but less steric hindrance; often used in ceramics and catalysis. | |

| Titanium Tert-Butoxide | More reactive than hafnium; widely used in sol-gel processes and as a precursor for titanium dioxide. |

Hafnium tert-butoxide's distinctive properties arise from its unique ligand structure and coordination chemistry, making it particularly valuable in specific industrial applications compared to its analogs .

Conventional Metathesis Routes

Hafnium Tetrachloride/Potassium tert-Butoxide Reaction Systems

The most widely utilized synthetic approach for hafnium tert-butoxide involves the direct metathesis reaction between hafnium tetrachloride and potassium tert-butoxide [1]. This conventional salt metathesis route proceeds according to the general equation:

$$ \text{HfCl}4 + 4 \text{KOtBu} \rightarrow \text{Hf(OtBu)}4 + 4 \text{KCl} $$

The reaction mechanism follows a stepwise halide-alkoxide exchange pattern, where the driving force is the formation of the highly stable potassium chloride salt [2]. Experimental investigations have demonstrated that the reaction proceeds through multiple intermediate species, including mixed chloro-alkoxide complexes of the general formula $$\text{HfCl}{4-n}(\text{OtBu})n$$ where n = 1, 2, 3 [1].

The stoichiometric requirements for optimal conversion have been extensively studied. A molar ratio of hafnium tetrachloride to potassium tert-butoxide of 1:4.4 has been identified as optimal, providing a slight excess of the alkoxide reagent to ensure complete halide substitution [1]. This excess compensates for potential side reactions and moisture contamination that may consume the alkoxide reagent.

Temperature control during the metathesis reaction is critical for achieving high yields and product purity. The optimal temperature range has been established at 40-65°C, with careful monitoring to prevent excessive heating that could lead to decomposition of the tert-butoxide ligands [1]. The reaction exhibits an exothermic profile, requiring external cooling during the initial stages when hafnium tetrachloride is added to the potassium tert-butoxide suspension.

The reaction kinetics demonstrate first-order dependence on hafnium tetrachloride concentration and apparent first-order behavior with respect to potassium tert-butoxide under excess conditions [1]. The rate-determining step appears to be the initial coordination of the alkoxide to the hafnium center, followed by rapid chloride elimination.

Solvent Selection and Reaction Kinetics

Solvent selection plays a crucial role in determining both reaction efficiency and product quality in hafnium tert-butoxide synthesis. Non-polar hydrocarbon solvents have been identified as optimal for the metathesis reaction, with n-hexane demonstrating superior performance compared to other common organic solvents [1] [3] [4].

The choice of n-hexane as the preferred solvent is based on several key factors. First, its low dielectric constant (ε = 1.89) minimizes solvation of the ionic species, promoting the desired metathesis reaction while maintaining the heterogeneous nature that facilitates salt separation [1]. Second, the limited solubility of both potassium tert-butoxide and the formed potassium chloride in n-hexane ensures clean phase separation and simplified purification procedures.

Comparative kinetic studies have revealed significant solvent-dependent effects on reaction rates and yields. In n-hexane, the reaction proceeds with a relative rate of 1.0 and achieves yields of 85-93% [1]. Toluene, with its slightly higher dielectric constant (ε = 2.38), shows reduced reaction efficiency with a relative rate of 0.85 and yields of 80-88%. More polar solvents such as diethyl ether (ε = 4.33) and tetrahydrofuran (ε = 7.58) demonstrate progressively decreasing performance, with relative rates of 0.65 and 0.45, respectively.

The mechanistic basis for these solvent effects relates to the degree of ion pair separation and the stabilization of intermediate species. In highly polar solvents, excessive solvation of the ionic components can inhibit the close contact necessary for efficient metathesis. Additionally, coordinating solvents may compete with the alkoxide ligands for coordination sites on the hafnium center, leading to the formation of undesired solvated complexes.

Temperature-dependent kinetic studies in n-hexane have revealed an activation energy of approximately 45-50 kJ/mol for the overall metathesis process [1]. The reaction exhibits Arrhenius behavior over the temperature range of 20-65°C, with the rate constant increasing exponentially with temperature. However, temperatures above 65°C should be avoided due to the onset of thermal decomposition of the tert-butoxide ligands.

Yield Optimization Strategies

Several strategies have been developed to maximize yields in hafnium tert-butoxide synthesis through the conventional metathesis route. The implementation of these optimization approaches has resulted in consistent yields exceeding 90% under carefully controlled conditions [1].

Stoichiometric optimization represents the primary avenue for yield enhancement. The use of a 10% molar excess of potassium tert-butoxide (molar ratio 1:4.4 instead of the stoichiometric 1:4.0) compensates for trace moisture and other competing reactions [1]. This excess ensures complete conversion of the hafnium tetrachloride starting material while minimizing the formation of mixed chloro-alkoxide intermediates that can reduce overall yield.

Reaction time optimization studies have shown that extended reaction periods beyond 6-10 hours provide diminishing returns and may actually decrease yields due to product decomposition [1]. The optimal reaction time of 8 hours represents a balance between complete conversion and product stability. Monitoring the reaction progress through periodic sampling and nuclear magnetic resonance spectroscopy allows for real-time optimization of reaction conditions.

Temperature ramping protocols have been developed to optimize both reaction rate and selectivity. The preferred approach involves initial cooling to 0-5°C during the addition of hafnium tetrachloride to the potassium tert-butoxide suspension, followed by gradual warming to 40-50°C over a 2-hour period [1]. This controlled temperature profile minimizes local heating effects and ensures uniform reaction conditions throughout the vessel.

Atmosphere control represents another critical optimization parameter. Rigorous exclusion of moisture and oxygen is essential, as both can lead to hydrolysis and oxidation reactions that consume the alkoxide reagents and produce undesired by-products [1] [3]. The use of high-purity nitrogen or argon atmospheres, combined with flame-dried glassware and anhydrous solvents, is mandatory for achieving optimal yields.

Product isolation techniques significantly impact overall yields. The immediate separation of the hafnium tert-butoxide product from the potassium chloride by-product prevents potential back-reactions and decomposition. Filtration through pre-dried filter media under inert atmosphere conditions, followed by rapid solvent removal under reduced pressure, minimizes product losses [1].

Advanced Purification Techniques

Vacuum Distillation Protocols

Vacuum distillation represents the most effective purification method for hafnium tert-butoxide, providing products of exceptional purity suitable for demanding applications such as chemical vapor deposition and materials synthesis [5] [6]. The technique exploits the relatively high volatility of the compound while minimizing thermal decomposition through reduced pressure operation.

The optimal vacuum distillation conditions for hafnium tert-butoxide have been established through systematic studies of pressure, temperature, and equipment configuration [5] [6]. The compound distills cleanly at 30°C under a pressure of 50 millitorr (6.7 Pa), significantly lower than the 45°C required for the analogous zirconium compound [5]. This lower distillation temperature reflects the slightly different molecular structure and intermolecular interactions in the hafnium complex.

Equipment selection and setup are critical for successful vacuum distillation. A short-path distillation apparatus with minimal holdup volume is preferred to reduce product losses and residence time at elevated temperatures [5] [6]. The use of a receiver flask cooled with an ice bath is essential to prevent re-evaporation of the distilled product and to minimize thermal decomposition in the collection vessel.

The distillation procedure requires careful attention to heating rates and pressure control. The recommended protocol involves initial evacuation to below 100 millitorr, followed by gradual heating of the crude product at a rate not exceeding 2°C per minute [5] [6]. This slow heating rate allows for equilibration of vapor pressure and prevents bumping or sudden volatilization that could compromise product purity.

Fraction collection during vacuum distillation enables the separation of hafnium tert-butoxide from higher and lower boiling impurities. The main fraction, collected between 28-32°C at 50 millitorr, typically represents 85-90% of the crude product mass and exhibits >99.9% purity as determined by nuclear magnetic resonance spectroscopy [5] [6]. Forerun and afterrun fractions, while smaller in quantity, contain valuable information about impurity profiles and reaction efficiency.

The distilled hafnium tert-butoxide appears as a colorless, transparent liquid with excellent thermal stability under anhydrous conditions [5] [3]. Spectroscopic characterization confirms the absence of coordinated solvents or decomposition products, with the $$^1$$H nuclear magnetic resonance spectrum showing a single resonance at δ 1.33 ppm corresponding to the tert-butyl groups [5].

Solvent Removal and Crystallization Processes

While hafnium tert-butoxide is typically isolated as a liquid following vacuum distillation, alternative purification strategies involving solvent removal and crystallization have been developed for specific applications requiring solid-state materials [7] [8]. These processes are particularly valuable when dealing with modified hafnium tert-butoxide complexes or when preparing materials for solid-state characterization.

Solvent removal techniques must be carefully optimized to prevent decomposition of the moisture-sensitive hafnium tert-butoxide product. Rotary evaporation under reduced pressure (10-50 millitorr) at temperatures not exceeding 25°C has proven effective for removing hydrocarbon solvents such as hexane and toluene [5] [6]. The use of molecular sieves or other drying agents in the vacuum line prevents moisture contamination during the evaporation process.

Crystallization of hafnium tert-butoxide can be achieved through controlled cooling of concentrated solutions in appropriate solvent systems. Non-coordinating solvents such as pentane or hexane are preferred to prevent the formation of solvated complexes that would complicate product characterization [7]. The crystallization process typically requires cooling to -20°C or below to achieve satisfactory crystal formation.

Recrystallization protocols have been developed for purifying crude hafnium tert-butoxide products that may contain trace impurities or by-products from the synthesis. A hot solution in dry hexane is prepared under inert atmosphere conditions, filtered to remove insoluble materials, and then slowly cooled to promote crystal growth [7]. Multiple recrystallization cycles may be necessary to achieve the desired purity level.

The handling and storage of crystalline hafnium tert-butoxide require special precautions due to its extreme moisture sensitivity. Crystals must be stored under rigorously anhydrous conditions, typically in sealed containers within an inert atmosphere glove box [3] [4]. Exposure to ambient air, even briefly, results in immediate hydrolysis and formation of hafnium oxide or hydroxide species.

Alternative approaches to crystallization include precipitation techniques using anti-solvents that do not coordinate to the hafnium center. The controlled addition of pentane to a concentrated hexane solution of hafnium tert-butoxide can induce precipitation while maintaining product integrity [7]. This approach is particularly useful for removing trace amounts of higher-boiling impurities that may not be effectively separated by distillation.

Impurity Control (Zirconium Content Minimization)

The control and minimization of zirconium impurities in hafnium tert-butoxide represents one of the most challenging aspects of synthesis and purification, given the nearly identical chemical properties of hafnium and zirconium compounds [9] [10] [11]. Commercial hafnium sources typically contain 0.5-2% zirconium, and conventional purification methods often prove insufficient for achieving the ultra-high purity levels required for advanced applications [9].

The separation of hafnium from zirconium relies on subtle differences in their chemical behavior, particularly in complexation equilibria and extraction coefficients [9] [10]. Traditional separation methods include fractional crystallization, solvent extraction with thiocyanate-containing systems, and ion exchange chromatography [9] [12]. However, these techniques are often impractical for small-scale laboratory synthesis due to their complexity and the requirement for specialized equipment.

In the context of hafnium tert-butoxide synthesis, zirconium contamination primarily originates from the hafnium tetrachloride starting material [5] [13]. Commercial hafnium tetrachloride typically contains 0.1-0.5% zirconium, which translates directly to the final alkoxide product without significant fractionation during the metathesis reaction [13] [14]. Therefore, starting material selection represents the most critical factor in controlling zirconium content.

Vacuum distillation provides limited separation of hafnium and zirconium tert-butoxides due to their similar boiling points (30°C vs. 45°C at 50 millitorr) [5] [6]. While this 15°C difference allows for some fractionation, achieving significant zirconium reduction requires multiple distillation cycles with careful fraction collection. The use of a high-efficiency distillation column with multiple theoretical plates can enhance separation efficiency.

Alternative purification strategies have been explored to address the zirconium contamination issue. Selective complexation with Lewis bases such as tri-n-octylphosphine oxide has shown promise for differentiating hafnium and zirconium alkoxides [10]. The slightly different Lewis acidities of the two metals result in measurable differences in complexation equilibria, which can be exploited for separation purposes.

Analytical methods for monitoring zirconium content in hafnium tert-butoxide products include inductively coupled plasma mass spectrometry, X-ray fluorescence spectroscopy, and neutron activation analysis [13] [14]. These techniques provide detection limits in the parts-per-million range, enabling verification of product purity for critical applications. The use of hafnium tetrachloride starting materials with certified low zirconium content represents the most practical approach for routine synthesis.

The electrochemical synthesis route has demonstrated superior performance for zirconium minimization, achieving final products with zirconium content below 10 ppm [15] [16]. This improvement results from the inherent selectivity of the electrochemical process, which can preferentially oxidize hafnium metal while leaving zirconium impurities behind. However, the electrochemical route requires specialized equipment and is not suitable for all synthetic applications.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction studies of hafnium tert-butoxide reveal a mononuclear structure with the hafnium center adopting a tetrahedral coordination geometry [1]. The compound crystallizes as a liquid at room temperature, with a melting point of 8°C, making direct single-crystal analysis challenging under ambient conditions [2]. The molecular structure consists of a central hafnium atom coordinated to four tert-butoxide ligands in a tetrahedral arrangement, with Hf-O bond lengths typically ranging from 1.95 to 2.05 Å [3].

The tetrahedral coordination environment around the hafnium center is stabilized by the bulky tert-butyl groups, which provide steric protection against oligomerization [4]. This mononuclear nature distinguishes hafnium tert-butoxide from other hafnium alkoxides that tend to form oligomeric structures due to the tendency of hafnium(IV) atoms to expand their coordination sphere [4]. The sterically hindered tert-butoxide ligands effectively inhibit the formation of bridging structures that are common in other hafnium alkoxide complexes.

Extended X-ray absorption fine structure (EXAFS) studies have provided additional insight into the local coordination environment of hafnium in tert-butoxide complexes [5]. The analysis reveals that the hafnium center maintains a predominantly tetrahedral coordination in solution, with minimal deviation from the solid-state structure. The Hf-O coordination number remains close to 4.0, confirming the mononuclear nature of the complex in various solvent systems [6].

Polymorphic Behavior in Solid State

The polymorphic behavior of hafnium tert-butoxide in the solid state is influenced by temperature and storage conditions [3]. Long-term storage under vacuum conditions can lead to the crystallization of modified phases, similar to what has been observed for the analogous zirconium tert-butoxide system [3]. The compound exhibits a tendency to undergo structural rearrangement upon prolonged storage, particularly at reduced temperatures where crystallization becomes more favorable [7].

Differential scanning calorimetry (DSC) studies reveal that hafnium tert-butoxide exhibits a single melting transition at approximately 8°C, with no evidence of polymorphic transitions in the accessible temperature range [2]. The absence of multiple crystalline phases in the pure compound contrasts with the behavior observed in other hafnium alkoxide systems, where polymorphic transformations are more common [8].

Thermal analysis using thermogravimetric analysis (TGA) coupled with differential thermal analysis (DTA) demonstrates that hafnium tert-butoxide undergoes decomposition rather than polymorphic transitions at elevated temperatures [9]. The compound shows a two-stage decomposition process, with the first stage occurring between 560-631 K and the second stage between 631-677 K, ultimately yielding monoclinic hafnium dioxide as the final product [9].

Spectroscopic Investigations

Nuclear Magnetic Resonance (¹H/¹³C Nuclear Magnetic Resonance) Fingerprinting

Nuclear magnetic resonance spectroscopy provides definitive structural identification of hafnium tert-butoxide through characteristic chemical shifts and coupling patterns [10] [11]. The ¹H Nuclear Magnetic Resonance spectrum of hafnium tert-butoxide in deuterated benzene (C₆D₆) exhibits a distinctive singlet at 1.33 ppm, corresponding to the thirty-six equivalent methyl protons of the four tert-butyl groups [11]. This chemical shift is consistent with the tetrahedral coordination environment around the hafnium center, which results in equivalent chemical environments for all tert-butyl ligands.

The ¹³C Nuclear Magnetic Resonance spectrum reveals two distinct carbon resonances: a quaternary carbon signal at 75.5 ppm corresponding to the carbon atoms directly bonded to oxygen, and a methyl carbon signal at 33.2 ppm representing the twelve equivalent methyl groups [11]. The downfield shift of the quaternary carbon reflects the deshielding effect of the oxygen-hafnium coordination bond, while the upfield position of the methyl carbons is characteristic of aliphatic carbon atoms in tert-butyl systems.

Variable temperature Nuclear Magnetic Resonance studies demonstrate that hafnium tert-butoxide maintains its mononuclear structure in solution over a wide temperature range [3]. The absence of line broadening or splitting at low temperatures indicates that ligand exchange processes are slow on the Nuclear Magnetic Resonance timescale, confirming the kinetic stability of the tetrahedral coordination environment [12].

Extended X-ray Absorption Fine Structure/X-ray Absorption Near Edge Structure for Coordination Environment Elucidation

Extended X-ray Absorption Fine Structure and X-ray Absorption Near Edge Structure spectroscopy provide detailed information about the local coordination environment of hafnium in tert-butoxide complexes [13] [14]. The X-ray Absorption Near Edge Structure region of the hafnium L₃-edge spectrum exhibits features characteristic of tetrahedral coordination, with a pre-edge peak at approximately 9565 eV corresponding to 1s → 5d transitions [15]. The main absorption edge occurs at 9570 eV, consistent with hafnium in the +4 oxidation state [16].

Extended X-ray Absorption Fine Structure analysis reveals a first coordination shell consisting of four oxygen atoms at a distance of 2.0 ± 0.1 Å from the hafnium center [6]. The coordination number determined from Extended X-ray Absorption Fine Structure fitting is 4.0 ± 0.3, confirming the tetrahedral geometry observed in crystallographic studies [5]. The Debye-Waller factors are relatively low (σ² ≈ 0.003 Ų), indicating well-ordered local structure around the hafnium center.

The Extended X-ray Absorption Fine Structure spectrum shows minimal contribution from hafnium-hafnium scattering paths, confirming the mononuclear nature of the complex in solution [6]. This observation is significant because it demonstrates that hafnium tert-butoxide does not undergo oligomerization in hydrocarbon solvents, unlike other hafnium alkoxide systems that exhibit significant hafnium-hafnium correlations at distances of 3.2-3.6 Å [6].

Infrared/Raman Spectral Correlations

Infrared spectroscopy provides comprehensive fingerprinting of hafnium tert-butoxide through characteristic vibrational modes of the tert-butyl ligands and metal-oxygen bonds [17] [18]. The infrared spectrum exhibits distinct C-H stretching vibrations in the 2800-3000 cm⁻¹ region, with symmetric and asymmetric stretches at 2860 and 2970 cm⁻¹, respectively [9]. The δ(C-H) bending vibrations appear at 1440 and 1376 cm⁻¹, corresponding to scissoring and symmetric bending modes of the methyl groups [9].

The C-O stretching vibrations of the alkoxide ligands are observed in the 1000-1200 cm⁻¹ region, with the specific frequency depending on the coordination environment [9]. For hafnium tert-butoxide, the C-O stretch appears at approximately 1150 cm⁻¹, consistent with the tetrahedral coordination of the tert-butoxide ligands [18]. The Hf-O stretching modes are located below 630 cm⁻¹, appearing as broad envelopes due to coupling with ligand bending and torsional modes [9].

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes [19]. The Raman spectrum of hafnium tert-butoxide shows strong C-H stretching bands at 2935 and 2875 cm⁻¹, along with C-C stretching modes at 1000-1100 cm⁻¹ [20]. The metal-oxygen stretching region (400-600 cm⁻¹) exhibits characteristic bands that can be used to distinguish between different hafnium alkoxide coordination environments [21].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H225 (33.85%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H226 (60%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (33.85%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (98.46%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (92.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant